alpha3IA
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Overview
Description
Alpha3IA, also known as 6-(4-pyridyl)-5-(4-methoxyphenyl)-3-carbomethoxy-1-methyl-1H-pyridin-2-one, is a pyridone compound with a high binding and functional affinity for GABA(A) receptors containing the alpha3 subunit. It is an inverse agonist, meaning it binds to the same receptor as an agonist but induces the opposite pharmacological response. This compound has been studied for its anxiogenic properties, which means it can induce anxiety .
Preparation Methods
Alpha3IA can be synthesized through a series of chemical reactions involving pyridone derivatives. The synthetic route typically involves the following steps:
Formation of the pyridone core: This involves the reaction of 4-pyridinecarboxaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the pyridone core.
Carbomethoxylation: The pyridone core is then subjected to carbomethoxylation using methyl chloroformate to introduce the carbomethoxy group.
Methylation: The final step involves the methylation of the pyridone core using methyl iodide to yield this compound.
Chemical Reactions Analysis
Alpha3IA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives, which may have different pharmacological properties.
Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Alpha3IA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the binding and functional properties of GABA(A) receptors. It helps researchers understand the structure-activity relationships of inverse agonists.
Biology: In biological research, this compound is used to investigate the role of GABA(A) receptors in various physiological and pathological processes, including anxiety and stress responses.
Medicine: this compound has potential therapeutic applications in the treatment of anxiety disorders.
Mechanism of Action
Alpha3IA exerts its effects by binding to GABA(A) receptors containing the alpha3 subunit. As an inverse agonist, it induces a conformational change in the receptor that reduces its activity, leading to anxiogenic effects. The molecular targets of this compound include the alpha3 subunit of GABA(A) receptors, which are primarily located in the central nervous system. The pathways involved in its mechanism of action include the modulation of GABAergic neurotransmission, which plays a key role in regulating anxiety and stress responses .
Comparison with Similar Compounds
Alpha3IA is unique in its high selectivity and inverse agonist efficacy for GABA(A) receptors containing the alpha3 subunit. Similar compounds include:
Alpha1IA: An inverse agonist selective for the alpha1 subunit of GABA(A) receptors.
Alpha2IA: An inverse agonist selective for the alpha2 subunit of GABA(A) receptors.
Alpha5IA: An inverse agonist selective for the alpha5 subunit of GABA(A) receptors.
Compared to these compounds, this compound has a higher binding affinity and functional selectivity for the alpha3 subunit, making it a valuable tool for studying the specific roles of this receptor subtype in anxiety and other neurological processes .
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-1-methyl-2-oxo-6-pyridin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4/c1-22-18(14-8-10-21-11-9-14)16(12-17(19(22)23)20(24)26-3)13-4-6-15(25-2)7-5-13/h4-12H,1-3H3 |
InChI Key |
LENMNEQXCQXJHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=C(C1=O)C(=O)OC)C2=CC=C(C=C2)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
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